molecular formula C12H17NO B2465904 2-Methoxyadamantane-2-carbonitrile CAS No. 1485600-76-7

2-Methoxyadamantane-2-carbonitrile

Cat. No.: B2465904
CAS No.: 1485600-76-7
M. Wt: 191.274
InChI Key: IEUAPVKOKXIALJ-UHFFFAOYSA-N
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Description

2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .

Preparation Methods

The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methoxyadamantane-2-carbonitrile is primarily related to its structural properties. The adamantane core provides rigidity and stability, while the methoxy and nitrile groups offer sites for chemical modifications. These modifications can enhance the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

2-methoxyadamantane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUAPVKOKXIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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